5-Bromo-2-(1-methyl-1H-pyrazol-3-yl)pyridine 5-Bromo-2-(1-methyl-1H-pyrazol-3-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 811464-20-7
VCID: VC4337804
InChI: InChI=1S/C9H8BrN3/c1-13-5-4-9(12-13)8-3-2-7(10)6-11-8/h2-6H,1H3
SMILES: CN1C=CC(=N1)C2=NC=C(C=C2)Br
Molecular Formula: C9H8BrN3
Molecular Weight: 238.088

5-Bromo-2-(1-methyl-1H-pyrazol-3-yl)pyridine

CAS No.: 811464-20-7

Cat. No.: VC4337804

Molecular Formula: C9H8BrN3

Molecular Weight: 238.088

* For research use only. Not for human or veterinary use.

5-Bromo-2-(1-methyl-1H-pyrazol-3-yl)pyridine - 811464-20-7

Specification

CAS No. 811464-20-7
Molecular Formula C9H8BrN3
Molecular Weight 238.088
IUPAC Name 5-bromo-2-(1-methylpyrazol-3-yl)pyridine
Standard InChI InChI=1S/C9H8BrN3/c1-13-5-4-9(12-13)8-3-2-7(10)6-11-8/h2-6H,1H3
Standard InChI Key ISCOXVDHAKWFHJ-UHFFFAOYSA-N
SMILES CN1C=CC(=N1)C2=NC=C(C=C2)Br

Introduction

Chemical and Physicochemical Properties

Structural Characteristics

The compound’s IUPAC name is 5-bromo-2-(1-methylpyrazol-3-yl)pyridine, with the following key identifiers:

  • SMILES: CN1C=CC(=N1)C2=NC=C(C=C2)Br

  • InChIKey: ISCOXVDHAKWFHJ-UHFFFAOYSA-N
    The pyridine and pyrazole rings confer rigidity, while the bromine atom enhances reactivity in substitution reactions.

Computed Properties

PropertyValueSource
XLogP31.6PubChem
Hydrogen Bond Donors0PubChem
Topological Polar Surface Area30.7 ŲPubChem
Rotatable Bond Count1PubChem

The compound’s moderate lipophilicity (XLogP3 = 1.6) suggests potential membrane permeability, relevant for drug design .

Synthesis and Optimization

Primary Synthetic Route

The most reported synthesis involves a two-step process:

  • Condensation: Reacting 2-ethynylpyridine with methylhydrazine in the presence of potassium hydroxide (KOH) in N,N-dimethylformamide (DMF) at 0°C for 1 hour, yielding 72% .

  • Bromination: Introducing bromine at the 5-position using tribromophosphine (PBr₃) or analogous reagents.

Reaction Scheme:

2-Ethynylpyridine+MethylhydrazineKOH, DMF, 0°CIntermediatePBr35-Bromo-2-(1-methyl-1H-pyrazol-3-yl)pyridine\text{2-Ethynylpyridine} + \text{Methylhydrazine} \xrightarrow{\text{KOH, DMF, 0°C}} \text{Intermediate} \xrightarrow{\text{PBr}_3} \text{5-Bromo-2-(1-methyl-1H-pyrazol-3-yl)pyridine}

Alternative Methods

A patent (CN112079781A) describes a multi-step synthesis starting from diethyl butynedioate, involving cyclization, bromination, and hydrolysis, though this method is less efficient (47–61% yield) .

Biological and Pharmacological Applications

Material Science

The compound’s planar structure and electron-deficient pyridine ring make it a candidate for organic semiconductors and coordination polymers.

Comparative Analysis with Analogous Compounds

Compound NameKey Structural DifferenceBiological Activity
5-Bromo-2-(3-methylpyrazol-1-yl)pyridineMethyl at pyrazole 3-positionEnhanced antimicrobial activity
5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridineFused pyrazolo-pyridine ringAntiviral properties

The position of substituents significantly influences reactivity and bioactivity. For instance, moving the methyl group from the 1H-pyrazol-3-yl to the 3-position alters hydrogen-bonding capacity.

Hazard StatementPrecautionary Measure
H315-H319 (Skin irritation)Use gloves and eye protection
H335 (Respiratory irritation)Use in ventilated areas

The compound is labeled under GHS07 with a Warning signal word .

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